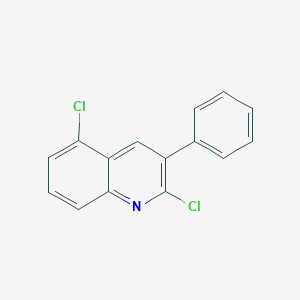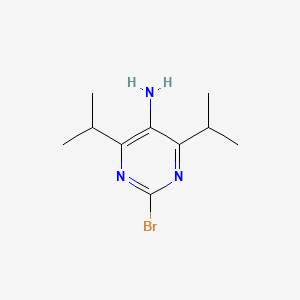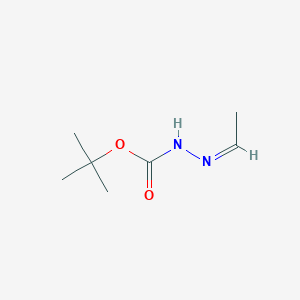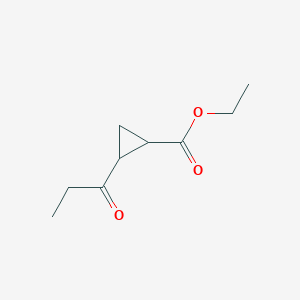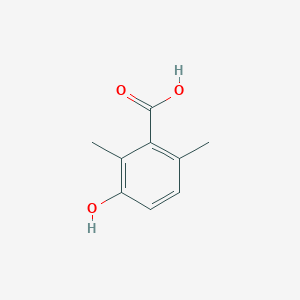
3-Hydroxy-2,6-dimethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid, characterized by the presence of two methyl groups and a hydroxyl group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,6-dimethylbenzoic acid can be achieved through several methods. One common approach involves the hydroxylation of 2,6-dimethylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic or basic conditions, depending on the choice of oxidizing agent .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 2,6-dimethylterephthalic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 3-hydroxy-2,6-dimethylbenzyl alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2,6-Dimethylterephthalic acid.
Reduction: 3-Hydroxy-2,6-dimethylbenzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-Hydroxy-2,6-dimethylbenzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,6-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
- 2-Hydroxy-3,6-dimethylbenzoic acid
- 2-Hydroxy-4,5-dimethylbenzoic acid
- 3-Hydroxy-4,5-dimethylbenzoic acid
- 2,6-Dimethylbenzoic acid
Comparison: 3-Hydroxy-2,6-dimethylbenzoic acid is unique due to the specific positioning of its hydroxyl and methyl groups. This arrangement influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
Propiedades
Fórmula molecular |
C9H10O3 |
|---|---|
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
3-hydroxy-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C9H10O3/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) |
Clave InChI |
OYAQDECKBQDDBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


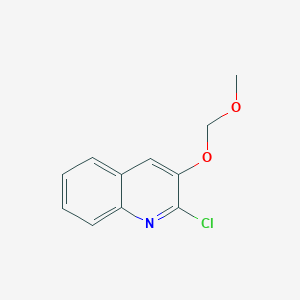

![Naphtho[1,2-D][1,3]thiazole-2-carbaldehyde](/img/structure/B13973080.png)
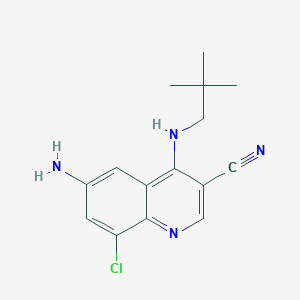


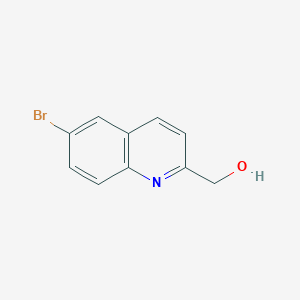
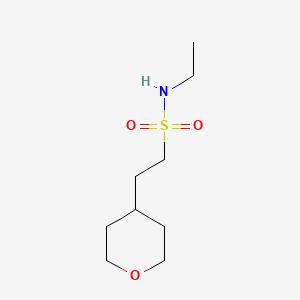
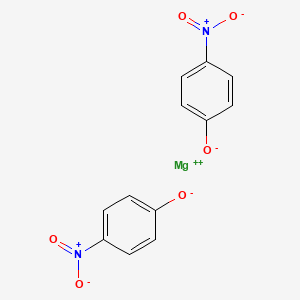
![(R)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13973131.png)
